Uridine-13C5
Description
Uridine-13C5 is a stable isotope-labeled derivative of uridine, a nucleoside critical to RNA synthesis and cellular metabolism. In this compound, five carbon atoms are replaced with carbon-13 (13C), enhancing its utility in tracking metabolic pathways via techniques like mass spectrometry and nuclear magnetic resonance (NMR) .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/i3+1,4+1,6+1,7+1,8+1 |
InChI Key |
DRTQHJPVMGBUCF-XQLHBIPJSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Uridine-¹³C₅
The multi-step chemical synthesis of Uridine-¹³C₅ relies on sequential functional group transformations and isotopic labeling. A seminal protocol by Agrofoglio et al. (1997) outlines a seven-step route starting from ¹³C₅-labeled ribose precursors.
Stepwise Reaction Pathway
- Oxidation and Acetylation : The first step involves oxidizing ¹³C₅-ribose with pyridinium dichromate (PDC) in dichloromethane under heating, achieving a 94% yield. Acetic anhydride (Ac₂O) is then used to protect hydroxyl groups, forming a peracetylated intermediate.
- Periodate Cleavage : Treatment with metaperiodic acid (H₅IO₆) in ethyl acetate selectively cleaves the ribose ring, generating a dialdehyde intermediate.
- Reductive Amination : Sodium borohydride (NaBH₄) in ethanol reduces the dialdehyde to a diol, followed by coupling with uracil in pyridine to form a glycosidic bond (95% yield).
- Deprotection and Purification : Final steps involve tetrahydrofuran-mediated deacetylation and ammonia/methanol treatment to yield Uridine-¹³C₅, with an overall yield of 48% after chromatographic purification.
Table 1: Key Parameters in Chemical Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | PDC, Ac₂O | CH₂Cl₂ | Heating | 94 |
| 2 | H₅IO₆ | Ethyl acetate | Ambient | - |
| 3 | NaBH₄ | Ethanol | 0°C | 95 |
| 7 | NH₃, MeOH | - | Ambient | 48 |
This method’s limitations include moderate overall yield and the need for toxic reagents like PDC. However, it remains widely used due to its reproducibility and scalability.
Chemo-Enzymatic Approaches for Isotopic Precision
Chemo-enzymatic strategies combine chemical synthesis of labeled nucleobases with enzymatic ribosylation to improve regioselectivity. Alvarado et al. (2014) demonstrated this by coupling ¹³C₆-uracil with ¹³C₅-ribose-1-phosphate using uridine phosphorylase (UPP1/UPP2).
Synthesis of ¹³C-Labeled Uracil
Enzymatic Synthesis Using Labeled Precursors
In vitro transcription with T7 RNA polymerase and ¹³C₅-labeled nucleoside triphosphates (NTPs) offers a direct route to Uridine-¹³C₅-containing RNAs. Thakur et al. (2012) optimized this approach using ¹³C₅-glucose-fed E. coli to biosynthesize ¹³C₅-UTP, which is then incorporated into RNA transcripts.
Key Steps
- NTP Biosynthesis : E. coli cultures grown on ¹³C₅-glucose produce ¹³C₅-UTP via the pentose phosphate pathway, with a yield of ~60 mg per gram of glucose.
- RNA Transcription : T7 polymerase transcribes DNA templates into RNA using ¹³C₅-UTP, achieving >90% isotopic incorporation.
Table 2: Enzymatic Synthesis Efficiency
| Parameter | Value |
|---|---|
| ¹³C₅-UTP yield | 60 mg/g glucose |
| Transcription yield | 90% |
| Isotopic purity | >98% |
Purification and Characterization
Chromatographic Techniques
Applications in Metabolic and Structural Biology
Tracing Glycolytic Flux
Injected ¹³C₅-uridine in fasted mice revealed ribose salvage into glycolytic intermediates (e.g., fructose-6-phosphate) and TCA cycle metabolites (e.g., citrate), demonstrating its role in energy production.
RNA Dynamics Studies
Site-specific ¹³C labeling enables residue-level analysis of RNA structure and dynamics. For example, ¹³C₅-uridine incorporation into the hepatitis B virus RNA primer highlighted conformational changes during replication.
Chemical Reactions Analysis
Types of Reactions
Uridine-13C5 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in the ribose ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Acetylated uridine derivatives.
Scientific Research Applications
Metabolic Tracing
Uridine-13C5 is primarily utilized in metabolic tracing studies. Its incorporation into cellular metabolism allows researchers to track how carbon from uridine is utilized in various biochemical pathways. For instance, studies have demonstrated that uridine-derived ribose can substitute for glucose in energy production, particularly under glucose-restricted conditions. This is crucial for understanding metabolic adaptations in cancer cells and other tissues that may rely on alternative energy sources when glucose is scarce .
Key Findings:
- Glycolysis and Nucleotide Synthesis : this compound supports glycolysis and nucleotide synthesis, enabling cancer cells to maintain energy production even when glucose levels are low .
- Salvage Pathways : It plays a significant role in the salvage pathways for nucleotides, where it is converted into uridine monophosphate through uridine-cytidine kinase.
Cancer Research
Recent studies have highlighted the importance of this compound in cancer research, particularly in pancreatic ductal adenocarcinoma (PDA). Researchers have shown that PDA cells can catabolize uridine to fuel their growth in the absence of glucose. The metabolic fate of this compound was traced using liquid chromatography-mass spectrometry (LC-MS), revealing robust incorporation into various metabolic intermediates, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle .
Case Studies:
- Pancreatic Cancer : In vivo studies demonstrated that PDA tumors effectively utilize uridine as an energy source. Upon injection of this compound, nearly 30% of the uridine pool was labeled within tumor tissues, indicating significant metabolic activity .
- Cell Line Experiments : In experiments with human PDA cell lines, uridine supplementation led to increased lactate secretion and higher levels of glycolytic intermediates, demonstrating its role in supporting aerobic glycolysis .
Potential Therapeutic Applications
The unique properties of this compound also suggest potential therapeutic applications. By understanding how cancer cells utilize uridine under nutrient-restricted conditions, researchers can develop strategies to inhibit these pathways, potentially leading to new treatments for cancers that exhibit metabolic flexibility.
Insights:
- Targeting UPP1 Enzyme : The enzyme uridine phosphorylase 1 (UPP1) plays a critical role in uridine metabolism. Knocking out UPP1 in cancer cell lines resulted in decreased ability to utilize uridine for energy production, indicating that targeting this pathway could be a viable therapeutic strategy .
- Energy Production : Uridine-derived ribose not only supports ATP production but also contributes to gluconeogenesis, making it a versatile substrate for energy metabolism .
Comparative Analysis of Related Compounds
To better understand the unique role of this compound, it is useful to compare it with other related compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Uridine | Nucleoside | Natural form without isotopic labeling |
| Cytidine | Nucleoside | Contains cytosine instead of uracil |
| Uridine 5'-triphosphate | Nucleotide | Active form involved in RNA synthesis |
| 2'-Deoxyuridine | Deoxynucleoside | Lacks an oxygen atom at the 2' position |
| Uridine triacetate | Prodrug | Used clinically to reduce toxicity from chemotherapy |
Mechanism of Action
Uridine-13C5 exerts its effects by participating in the same biochemical pathways as natural uridine. It is incorporated into RNA and DNA, allowing researchers to trace its metabolic fate using mass spectrometry and nuclear magnetic resonance spectroscopy. The labeled carbon atoms enable the study of metabolic flux and the identification of metabolic intermediates.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 159496-16-9
- Molecular Formula : C4<sup>13</sup>C5H12N2O6
- Molecular Weight : 249.16 g/mol
- Isotopic Purity : ≥95% 13C (minimum enrichment: 99% in some commercial batches)
- Applications :
Comparison with Similar Compounds
Uridine-13C5 is compared below with structurally and functionally related isotope-labeled nucleosides/nucleotides.
Structurally Similar Isotope-Labeled Uridine Derivatives
(a) Uridine-13C,15N2
- CAS Number : 369656-75-7
- Molecular Formula : C9H12N2O6 (with 13C and <sup>15</sup>N substitutions)
- Molecular Weight: Not explicitly stated, but estimated to be ~250–260 g/mol.
- Isotopic Labels : Combines 13C and <sup>15</sup>N isotopes, enabling dual tracking of carbon and nitrogen fluxes in metabolic pathways .
- Applications :
- Dual-isotope tracing in nucleotide salvage pathways.
- Studies requiring simultaneous monitoring of purine and pyrimidine metabolism.
(b) [13C5]-Ara-uridine-5'-monophosphate
- CAS Number : 18354-06-8
- Molecular Formula : C4<sup>13</sup>C5H13N2O9P
- Molecular Weight : 329.14 g/mol
- Isotopic Labels: Five 13C atoms in the arabinose-configured uridine backbone.
- Applications: Antiviral research (arabinose derivatives are known for antiviral activity). Phosphorylation pathway analysis in nucleotide metabolism .
Functionally Similar Isotope-Labeled Nucleotides
(a) Uridine Triphosphate-13C9 (Dilithium Salt)
- CAS Number: Not provided (Product ID: HY-107372S2).
- Molecular Formula : <sup>13</sup>C9H13Li2N2O15P3
- Molecular Weight : 504.94 g/mol
- Isotopic Labels : Nine 13C atoms, providing high sensitivity for tracing RNA polymerization.
- Applications :
(b) Cyclic Adenosine Monophosphate-13C5 (cAMP-13C5)
- CAS Number: Not provided (Product ID: GC74196).
- Molecular Formula : C10H12N5O6P (with five 13C substitutions).
- Molecular Weight : ~340–350 g/mol (estimated).
- Applications :
Data Table: Comparative Analysis of this compound and Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
